N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide” is not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest is related to a variety of synthetic compounds with potential biological activities. Research has been conducted on compounds with structural similarities, focusing on their synthesis and application in developing potential therapeutic agents. For instance, novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, showcasing the chemical versatility and potential therapeutic applications of related compounds (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a promising avenue for drug discovery.
Antimicrobial Activity
Research into azole derivatives starting from furan-2-carbohydrazide has been conducted, leading to compounds with antimicrobial activities (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013). This illustrates the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents, aligning with the chemical framework of the compound .
Anticancer Properties
Derivatives of 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine have been designed, synthesized, and evaluated for their anticancer properties, highlighting the ongoing research into structurally related compounds for potential therapeutic uses (A. K. Ajeesh Kumar, K. B. Nair, Y. Bodke, Ganesh Sambasivam, K. Bhat, 2016). Such compounds have shown promising results against specific cancer cell lines, suggesting the importance of exploring similar structures for cancer therapy.
Hypoglycemic Agents
A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated as glucokinase activators, demonstrating dual-action hypoglycemic activities (Huihui Song, K. Tian, Lei Lei, Z. Shen, Shou-xin Liu, Lijing Zhang, Hong-rui Song, X. Jin, Zhiqiang Feng, 2011). These compounds highlight the potential for developing new treatments for diabetes through targeted chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes it regulates.
Biochemical Pathways
For instance, they can disrupt the signaling of growth factors, leading to reduced cell proliferation and increased programmed cell death or apoptosis .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-16(24-8-10-25(11-9-24)18-20-6-2-7-21-18)5-4-14-13-29-19(22-14)23-17(27)15-3-1-12-28-15/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQXERIHSKKEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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